ethyl 4-{[(2-chlorophenyl)methyl]carbamoyl}-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Description
Ethyl 4-{[(2-chlorophenyl)methyl]carbamoyl}-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole-2-carboxylate derivative characterized by a 1-ethyl group, 3,5-dimethyl substituents, and a carbamoyl moiety at position 4 linked to a 2-chlorobenzyl group. The 2-chlorophenyl substituent may enhance lipophilicity and influence binding interactions, while the ethyl ester at position 2 contributes to metabolic stability.
Properties
IUPAC Name |
ethyl 4-[(2-chlorophenyl)methylcarbamoyl]-1-ethyl-3,5-dimethylpyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3/c1-5-22-13(4)16(12(3)17(22)19(24)25-6-2)18(23)21-11-14-9-7-8-10-15(14)20/h7-10H,5-6,11H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRIWFNRLPTOFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)NCC2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(2-chlorophenyl)methyl]carbamoyl}-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzylamine with ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(2-chlorophenyl)methyl]carbamoyl}-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 4-{[(2-chlorophenyl)methyl]carbamoyl}-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 4-{[(2-chlorophenyl)methyl]carbamoyl}-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous pyrrole-2-carboxylates differ primarily in their substituents at position 4, which modulate physicochemical and biological properties. Key comparisons are summarized below:
Key Observations
Substituent Effects on Lipophilicity and Reactivity: The 2-chlorophenyl group in the target compound balances moderate lipophilicity with steric accessibility, contrasting with the highly lipophilic trifluoromethylpyridine substituent in , which may improve membrane permeability but reduce solubility.
Synthetic Challenges :
- Lower yields in analogs (e.g., 21–23% in ) suggest challenges in coupling bulky aryl/heteroaryl groups to the pyrrole core. The target compound’s synthesis efficiency remains unconfirmed due to absent data.
Spectroscopic Characterization :
- Compound 215 exhibits a deshielded NH proton at δ 12.52 ppm, indicative of hydrogen bonding, while the target compound’s analogous NH proton would likely resonate similarly.
Research Findings and Implications
- Pharmacological Potential: While specific data for the target compound are unavailable, analogs like with thiazole moieties are often associated with antimicrobial activity, suggesting a plausible direction for future studies.
- Computational Predictions : Density functional theory (DFT) methods, as described in , could predict reactivity descriptors (e.g., Fukui functions) to compare electrophilic/nucleophilic sites across analogs.
Biological Activity
Ethyl 4-{[(2-chlorophenyl)methyl]carbamoyl}-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a synthetic compound belonging to the pyrrole derivatives class. Its complex structure includes a pyrrole ring with various functional groups, making it a subject of interest in biological and medicinal chemistry. This article examines its biological activity, including potential therapeutic applications and mechanisms of action.
Chemical Structure
The compound can be characterized by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C19H23ClN2O3
- CAS Number : 863006-17-1
Synthesis Methods
The synthesis typically involves multi-step organic reactions, often starting with the reaction of 2-chlorobenzylamine and ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate under specific conditions, utilizing catalysts and solvents like ethanol at elevated temperatures.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents.
Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the chlorophenyl group is believed to enhance its cytotoxicity against specific cancer types, including breast and prostate cancer.
The biological activity of this compound is thought to arise from its interaction with specific molecular targets within cells. It may modulate cellular signaling pathways by binding to enzymes or receptors, thereby altering their activity. Ongoing research aims to delineate these pathways more clearly.
Study on Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound showed significant inhibition of cell proliferation. The IC50 values were recorded at concentrations lower than those required for standard chemotherapeutic agents like doxorubicin. The study highlighted the compound's potential as a lead for drug development targeting cancer therapy .
Research on Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited a broad spectrum of activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The findings suggest that this compound could serve as a scaffold for developing novel antimicrobial drugs .
Data Table: Summary of Biological Activities
| Activity Type | Target | IC50/MIC Values | Comments |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | < 10 µM | Significant growth inhibition observed |
| Antimicrobial | Gram-positive/negative | Varies (0.5 - 32 µg/mL) | Broad-spectrum activity noted |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing ethyl 4-{[(2-chlorophenyl)methyl]carbamoyl}-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via acylation of a pyrrole carboxylate precursor with a substituted benzoyl chloride. For example, similar derivatives (e.g., ethyl 4-(4-(N,N-dimethylsulfamoyl)benzoyl)-3-methyl-1H-pyrrole-2-carboxylate) were prepared with yields of 30% using benzoyl chloride derivatives under Schotten-Baumann conditions . Optimization involves:
- Temperature control : Reactions performed at 0–5°C reduce side reactions.
- Purification : Use of flash chromatography (e.g., silica gel, hexane/ethyl acetate gradient) improves purity.
- Precursor activation : Pre-forming the acyl chloride in situ with thionyl chloride or oxalyl chloride enhances reactivity .
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
- Methodological Answer :
- 1H NMR : Key signals include the ethyl ester quartet (δ ~4.2–4.3 ppm, J=7.2 Hz) and methyl groups on the pyrrole ring (δ ~2.1–2.3 ppm). Aromatic protons from the 2-chlorophenyl group appear as multiplets (δ ~7.2–7.6 ppm) .
- ESI-MS : The molecular ion [M+H]+ should correspond to the exact mass (e.g., m/z ~391.1 for C19H22ClN2O3). Discrepancies >2 ppm require high-resolution mass spectrometry (HRMS) validation .
- IR spectroscopy : Confirm carbamoyl C=O stretch (~1680 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
Q. What are the critical differences between this compound and structurally similar pyrrole carboxylates (e.g., ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate)?
- Methodological Answer :
- Functional groups : The carbamoyl group (-CONH-) in the target compound vs. acetyl (-COCH3) in analogs alters hydrogen-bonding capacity and solubility.
- Reactivity : Carbamoyl derivatives undergo nucleophilic substitution at the carbonyl carbon, whereas acetyl groups are prone to hydrolysis under acidic conditions .
- Biological activity : Carbamoyl-containing analogs often exhibit enhanced binding to enzymatic targets (e.g., kinases) due to hydrogen-bond donor/acceptor properties .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?
- Methodological Answer :
- DFT calculations : Use Gaussian09 or ORCA with B3LYP/6-311+G(d,p) basis set to simulate NMR chemical shifts. Compare computed shifts (e.g., for pyrrole protons) with experimental data. Deviations >0.5 ppm may indicate conformational flexibility or solvent effects .
- Solvent correction : Apply the IEF-PCM solvation model to account for DMSO-d6 or CDCl3 effects on chemical shifts .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure, as done for ethyl 3,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-2-carboxylate (monoclinic P21/c, Z=4) .
Q. What experimental design principles apply to optimizing the compound’s bioactivity in kinase inhibition assays?
- Methodological Answer :
- Structure-activity relationship (SAR) : Modify the 2-chlorophenyl substituent to test electronic (e.g., -CF3 vs. -OCH3) and steric effects. For example, replacing 2-chlorophenyl with 3-fluoro-2-iodophenyl in analogs increased potency in enzyme assays .
- Dose-response curves : Use a 10-point dilution series (1 nM–100 µM) to calculate IC50 values. Include positive controls (e.g., staurosporine for kinase inhibition).
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare activity across derivatives .
Q. How can synthetic byproducts (e.g., regioisomers) be identified and minimized during scale-up?
- Methodological Answer :
- HPLC-MS monitoring : Use a C18 column (ACN/water + 0.1% formic acid) to track byproduct formation in real-time. Peaks with m/z matching regioisomers (e.g., carbamoyl group at position 3 instead of 4) indicate incomplete regioselectivity .
- DoE optimization : Apply a central composite design to test variables (e.g., reaction time, stoichiometry of acyl chloride). For example, increasing the molar ratio of acyl chloride to pyrrole precursor from 1:1 to 1.2:1 reduced regioisomer formation by 15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
